molecular formula C8H10F6 B1641143 1,3-Bis(trifluoromethyl)cyclohexane CAS No. 79850-12-7

1,3-Bis(trifluoromethyl)cyclohexane

Cat. No.: B1641143
CAS No.: 79850-12-7
M. Wt: 220.15 g/mol
InChI Key: XIJLJFDFDZSWDG-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)cyclohexane is a chemical compound with the molecular formula C8H10F6 . It is a liquid at 20°C and appears as a colorless to almost colorless clear liquid .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two trifluoromethyl groups attached at the 1 and 3 positions . The molecular weight of this compound is 220.16 .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 135°C and a flash point of 27°C . The specific gravity at 20/20 is 1.31, and the refractive index is 1.36 .

Scientific Research Applications

Synthesis and Polymer Applications

  • Organosoluble Polyimides : A study by Yang, Su, and Hsiao (2004) explored the synthesis of organosoluble polyimides using a derivative of 1,3-Bis(trifluoromethyl)cyclohexane, demonstrating excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability. These polyimides showed potential for applications in electronics due to their low dielectric constants and moisture absorption (Yang, Su, & Hsiao, 2004).

Catalysis and Oxidation Reactions

  • Catalyzed Oxidation of Cyclohexene : In a study by Yu et al. (2014), a recyclable catalyst derived from a compound similar to this compound was used for the oxidation of cyclohexene, providing a clean, efficient, and eco-friendly method for producing trans-1,2-cyclohexanediol, a significant compound in industrial production (Yu et al., 2014).

Synthesis of Functionalized Compounds

  • Synthesis of Trifluoromethyl-Substituted Compounds : Research by Bunescu et al. (2009) demonstrated the TiCl(4)-mediated cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, yielding various functionalized compounds. This study highlights the role of this compound derivatives in synthesizing complex organic compounds (Bunescu et al., 2009).

Photophysical and Chemical Reactivity Studies

  • Reactivity under Different Conditions : A study by Ikeda, Hoshi, and Miyashi (2001) on a compound structurally related to this compound showed divergent reactivity depending on electron-transfer conditions. This suggests the potential for intricate control in synthetic processes involving similar compounds (Ikeda, Hoshi, & Miyashi, 2001).

Application in Alkane Oxidation Catalysis

  • Alkane Oxidation Catalysis : A 2005 study by Britovsek, England, and White explorediron(II) complexes with ligands derived from cyclohexane and trifluoromethyl moieties, applied in alkane oxidation catalysis. They found that these complexes were effective catalysts for cyclohexane oxidation, suggesting a potential application of this compound derivatives in similar catalytic processes (Britovsek, England, & White, 2005).

Advancements in Polymer Science

  • Transparent and Organosoluble Polyamides : Li, Wang, Li, and Jiang (2009) developed highly organosoluble and transparent polyamides using a diamine monomer derived from cyclohexane and trifluoromethyl groups. These polymers demonstrated excellent mechanical properties and low water absorption, indicating potential applications in high-performance materials (Li, Wang, Li, & Jiang, 2009).

Synthesis of Aryl Triflones

  • Synthesis of Aryl Triflones : Yanai, Fujita, and Taguchi (2011) developed a methodology for synthesizing polysubstituted aryl triflones, using a catalyst related to this compound. This method could be useful in the synthesis of various organic compounds, highlighting the versatility of derivatives of this compound (Yanai, Fujita, & Taguchi, 2011).

Applications in Catalytic Oxidation

  • Catalytic Oxidation of Cyclohexane : Hazra, Mukherjee, Silva, and Pombeiro (2014) described a copper(II) complex with cyclohexane-1,4-dicarboxylate, exhibiting efficient catalytic activity in the oxidation of cyclohexane. This research suggests potential applications for this compound-related compounds in catalytic oxidation processes (Hazra et al., 2014).

Safety and Hazards

1,3-Bis(trifluoromethyl)cyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers

Several relevant papers were found during the search. One paper discusses the synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . Another paper discusses the use of the trifluoromethyl group in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,3-Bis(trifluoromethyl)cyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activity . For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, as well as its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Properties

IUPAC Name

1,3-bis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLJFDFDZSWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79850-12-7
Record name 1,3-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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